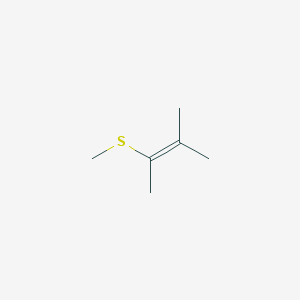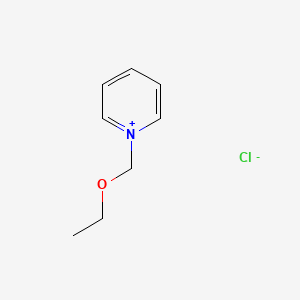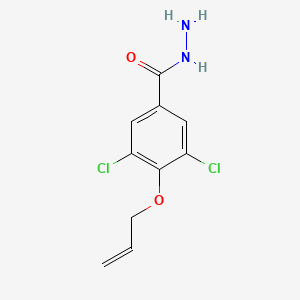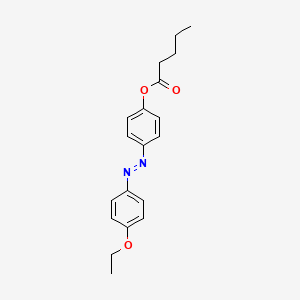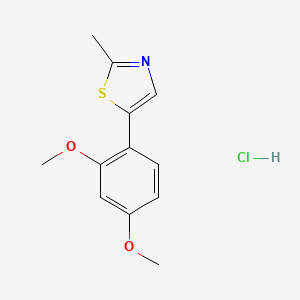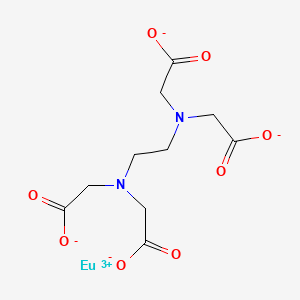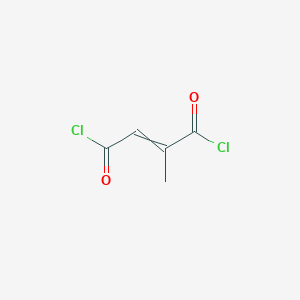
2-Methylbut-2-enedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of two acyl halogenide groups and a double bond in its structure . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-2-enedioyl dichloride typically involves the chlorination of 2-methylbut-2-enedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the dichloride .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbut-2-enedioyl dichloride undergoes various types of chemical reactions, including:
Addition Reactions: The compound can react with halogens such as bromine (Br2) and chlorine (Cl2) to form vicinal dihalides.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Halogenation: Reagents like Br2 and Cl2 in aprotic solvents are used for addition reactions.
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Vicinal Dihalides: Formed from halogenation reactions.
Amides and Esters: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Methylbut-2-enedioyl dichloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylbut-2-enedioyl dichloride involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and acyl halogenide groups make it highly reactive in addition and substitution reactions. The molecular targets include nucleophilic sites on biomolecules and other organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-2-ene: An alkene with a similar structure but without the acyl halogenide groups.
2-Butenedioyl dichloride: A compound with a similar backbone but different substituents.
Uniqueness
2-Methylbut-2-enedioyl dichloride is unique due to its combination of a double bond and two acyl halogenide groups, which confer distinct reactivity and versatility in chemical synthesis .
Propiedades
Número CAS |
20537-97-7 |
|---|---|
Fórmula molecular |
C5H4Cl2O2 |
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
2-methylbut-2-enedioyl dichloride |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h2H,1H3 |
Clave InChI |
LATZCKQPCAXJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

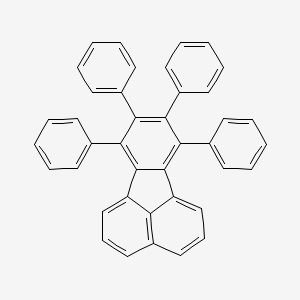
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
